11-Cyanoundecanoic acid

Description

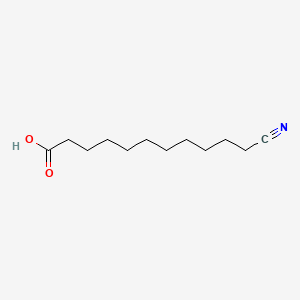

Structure

3D Structure

Propriétés

IUPAC Name |

11-cyanoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHZGLKQBYTRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206827 | |

| Record name | 11-Cyanoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5810-18-4 | |

| Record name | 11-Cyanoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5810-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Cyanoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Cyanoundecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Cyanoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-cyanoundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-CYANOUNDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B6O27O3HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of 11 Cyanoundecanoic Acid

Established Synthetic Routes to 11-Cyanoundecanoic Acid

Several well-documented methods exist for the industrial and laboratory-scale production of this compound. These routes often begin with readily available cyclic or linear C11 or C12 precursors.

Oxidation of Cyclododecanone (B146445) for this compound Production

A prominent synthetic pathway to this compound involves the oxidative cleavage of cyclododecanone. This large-ring ketone, a key intermediate in the production of nylon-12, can be converted to the target cyano acid through various oxidative processes. researchgate.netgoogle.com

One approach involves the reaction of cyclododecanone with nitrosylating agents. For instance, the reaction with sodium pentacyanonitrosylferrate(II) (sodium nitroprusside) under alkaline conditions forms a complex that, upon acidic workup, yields this compound. oup.com This reaction proceeds through an intermediate, 2-(hydroxyimino)cyclododecanone, which undergoes a Beckmann-type rearrangement and fragmentation. oup.com

Another oxidative method involves the direct oxidation of cyclododecanone and its corresponding alcohol, cyclododecanol, using nitric acid. While the primary product of this reaction is dodecanedioic acid, the process can be controlled to favor the formation of this compound under specific conditions. google.comlookchem.com

The table below summarizes key aspects of the oxidation of cyclododecanone for this compound production.

| Starting Material | Reagents | Key Intermediates | Product |

| Cyclododecanone | Sodium pentacyanonitrosylferrate(II), Acid | 2-(Hydroxyimino)cyclododecanone | This compound |

| Cyclododecanone/Cyclododecanol | Nitric Acid | - | This compound, Dodecanedioic acid |

Reduction of this compound Precursors

While less common as a primary synthetic route, the reduction of precursors containing other functional groups can also lead to this compound. For instance, a precursor with a more oxidized functional group at the C11 position, such as an azide (B81097) or a nitro group, could theoretically be reduced and subsequently converted to the nitrile. However, literature primarily focuses on the reduction of the nitrile group in this compound for further derivatization, rather than its formation via reduction.

Hydrolysis-Based Synthetic Approaches

Hydrolysis reactions are central to several synthetic strategies for this compound, often as a final step to liberate the carboxylic acid. A notable example is the hydrolysis of methyl 11-cyanoundecanoate. This ester can be synthesized and then subjected to acidic or basic hydrolysis to yield this compound. researchgate.netcambridge.org

Another route involves the hydrolysis of amide precursors. For example, 11-carbamoylundecanoic acid can be hydrolyzed to produce this compound, although this is more of a potential side reaction in other syntheses rather than a primary production method. oup.com

The preparation of 12-aminolauric acid (a derivative of this compound) often involves the hydrolysis of ω-laurolactam. While not a direct synthesis of the cyano acid, it highlights the utility of hydrolysis in accessing related C12 functionalized carboxylic acids. researchgate.net The preparation of this compound itself can be a tedious process, with subsequent purification after hydrolysis presenting challenges. researchgate.net

Preparation via 2-Hydroxyiminocyclododecanone

A key intermediate in several synthetic routes is 2-hydroxyiminocyclododecanone. oup.comoup.com This α-hydroxyimino ketone can be prepared by the reaction of cyclododecanone with nitrosyl chloride. oup.com Subsequent treatment of 2-hydroxyiminocyclododecanone with acidic reagents induces a Beckmann rearrangement, leading to the fission of the C1-C2 bond and the formation of this compound in high yield. oup.com

A study demonstrated that treating 2-hydroxyiminocyclododecanone with a mixture of 97% phosphoric acid and sulfuric acid at room temperature resulted in a 98% yield of this compound. oup.com This method provides a direct and efficient conversion of the cyclic precursor to the desired linear cyano acid.

The table below details the reaction conditions and yields for the synthesis of this compound from 2-hydroxyiminocyclododecanone. oup.com

| Reagent | Reaction Time | Temperature | Yield |

| 97% Phosphoric acid / Sulfuric acid | 3 hours | Room Temperature | 98% |

| Thionyl chloride | - | - | 39% (as acid chloride) |

| Sulfuric acid | 1.3 hours | Ice bath to Room Temperature | - (forms 11-carbamoylundecanoic acid) |

Novel and Green Synthesis Approaches for this compound

The development of more sustainable and environmentally friendly methods for chemical synthesis is a growing area of research. For this compound, green chemistry principles can be applied to various stages of its production.

One area of focus is the use of biocatalysis. For instance, the biosynthesis of polyhydroxyalkanoates (PHAs) containing cyano groups has been demonstrated. Pseudomonas oleovorans can incorporate this compound into its biopolyesters, suggesting the potential for biotechnological routes to produce or modify such compounds. jmb.or.kr182.160.97csic.es While this is more of a derivatization, the enzymatic machinery involved could potentially be harnessed for synthesis.

Another green approach involves the use of renewable feedstocks. Research into oleic acid-based polyamides has highlighted this compound as a potential monomer for bio-based PA 12. uni-bayreuth.de This suggests that future synthetic strategies may focus on converting biomass-derived materials into this valuable intermediate.

Improving the efficiency and reducing the environmental impact of existing methods is also a key aspect of green synthesis. This could involve the use of less hazardous reagents, milder reaction conditions, and processes that minimize waste generation. For example, developing catalytic systems that can directly convert cyclododecanone to this compound with high selectivity under mild conditions would be a significant advancement.

Derivatization Strategies for this compound

The dual functionality of this compound makes it a versatile platform for synthesizing a wide array of derivatives. Both the carboxylic acid and the nitrile group can be selectively transformed.

The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. For example, it can be converted to its methyl ester, methyl 11-cyanoundecanoate. oup.com It has also been used to synthesize a series of this compound phenylamide derivatives, which have been studied as corrosion inhibitors. researchgate.neteurjchem.com

The nitrile group is also a versatile handle for chemical modification. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, dodecanedioic acid, or the amide, 11-carbamoylundecanoic acid. oup.com Reduction of the nitrile group leads to the formation of 12-aminododecanoic acid, a monomer used in the production of nylon-12. google.com

The table below provides a summary of common derivatization reactions of this compound.

| Functional Group | Reaction | Reagent(s) | Product |

| Carboxylic Acid | Esterification | Methanol, Acid catalyst | Methyl 11-cyanoundecanoate |

| Carboxylic Acid | Amidation | Phenylamine derivatives | This compound phenylamides |

| Nitrile | Hydrolysis | Acid or Base | Dodecanedioic acid or 11-Carbamoylundecanoic acid |

| Nitrile | Reduction | Reducing agents (e.g., H₂, catalyst) | 12-Aminododecanoic acid |

Furthermore, the entire molecule can be utilized in polymerization reactions. For instance, it can be incorporated into polyhydroxyalkanoates by certain bacteria, leading to the formation of functionalized bioplastics. jmb.or.kr182.160.97 These materials have potential applications in various fields due to their modified properties.

Formation of Phenylamide Derivatives of this compound

The synthesis of phenylamide derivatives of this compound is a notable transformation, often investigated for the potential application of the resulting products as corrosion inhibitors. The general approach involves the reaction of this compound with a substituted or non-substituted aniline. This amidation reaction typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

One common method for synthesizing these derivatives involves the use of a coupling agent, such as a carbodiimide, or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. The resulting N-phenyl-11-cyanoundecanamides have been the subject of studies investigating their efficacy in protecting metals from corrosion.

Preparation of 11-Cyanoundecanoic Anhydride (B1165640) from this compound

The preparation of 11-cyanoundecanoic anhydride, a symmetrical anhydride, can be achieved through the dehydration of this compound. While specific literature detailing the synthesis of this particular anhydride is not abundant, general methods for the synthesis of fatty acid anhydrides are well-established and can be applied.

One prevalent method involves the use of a dehydrating agent such as acetic anhydride. In this process, this compound is reacted with acetic anhydride, leading to the formation of the desired anhydride and acetic acid as a byproduct. The reaction equilibrium can be driven towards the product by removing the acetic acid.

Another widely used method for the synthesis of anhydrides from carboxylic acids under mild conditions is the use of dicyclohexylcarbodiimide (B1669883) (DCC). In this procedure, two equivalents of the carboxylic acid react in the presence of DCC, which acts as a dehydrating agent, to form the symmetric anhydride and dicyclohexylurea (DCU) as a byproduct. The reaction is typically carried out in an inert solvent at room temperature.

Conversion to 11-Carbamoylundecanoic Acid

The conversion of this compound to 11-carbamoylundecanoic acid involves the hydrolysis of the nitrile group to a primary amide. This transformation can be achieved under acidic or basic conditions. A common laboratory method involves the treatment of the nitrile with a strong acid, such as sulfuric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water and subsequent tautomerization to yield the amide.

For instance, the treatment of 2-hydroxyiminocyclododecanone with a mixture of phosphoric acid and sulfuric acid has been reported to yield this compound, which can be further hydrolyzed to 11-carbamoylundecanoic acid. researchgate.net

Synthesis of 11-Cyanoundecanoyl Chloride

The synthesis of 11-cyanoundecanoyl chloride, an important reactive intermediate, is accomplished by the reaction of this compound with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. The reaction involves the conversion of the carboxylic acid into the more reactive acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts.

The resulting 11-cyanoundecanoyl chloride is a valuable precursor for the synthesis of various other derivatives, such as esters and amides, due to the high reactivity of the acyl chloride group. For example, it can be readily reacted with alcohols or amines to yield the corresponding esters or amides of this compound. One study reported the formation of 11-cyanoundecanoyl chloride as an oily substance with a 39% yield when 2-hydroxyiminocyclododecanone was treated with phosgene. researchgate.net

| Reactant | Reagent(s) | Product |

| This compound | Aniline derivative, Coupling agent | Phenylamide derivative of this compound |

| This compound | Acetic anhydride or Dicyclohexylcarbodiimide (DCC) | 11-Cyanoundecanoic anhydride |

| This compound | H₂SO₄, H₂O | 11-Carbamoylundecanoic acid |

| This compound | Thionyl chloride (SOCl₂) or Phosgene | 11-Cyanoundecanoyl chloride |

Purification and Crystallization Processes for 11 Cyanoundecanoic Acid

Separation Techniques for 11-Cyanoundecanoic Acid from Impurities

The primary challenge in purifying 11-CUA lies in the removal of structurally similar impurities. The selection and optimization of the separation technique are paramount to achieving the desired product purity.

The separation of this compound from its common impurity, dodecanedioic acid (DDDA), presents a significant challenge for industrial purification. globethesis.com This difficulty stems from the high degree of similarity in their chemical structures and physical properties. globethesis.com Both molecules possess a long carbon chain, which results in comparable solubility profiles in many common solvents, making simple crystallization methods inefficient. Crude materials of 11-CUA are often mixed with DDDA, complicating the purification process required to achieve the high-purity monomer needed for polymerization. globethesis.com

To overcome the challenges of separating 11-CUA and DDDA, reactive crystallization is a commonly employed and effective technique. globethesis.com This method leverages the difference in the dissociation constants (pKa values) of the two acids. globethesis.com By carefully controlling the pH of the solution, the solubility of 11-CUA can be selectively manipulated relative to DDDA. The process typically involves dissolving the crude mixture and then adding an acid or base to adjust the pH, inducing the crystallization of the target compound, 11-CUA, while the impurity remains in the solution. nih.gov

However, the use of pure water as a solvent in the reactive crystallization of 11-CUA can lead to explosive nucleation, which is detrimental to controlling crystal size and purity. globethesis.com To mitigate this, mixed solvent systems are often utilized. globethesis.com

The success of crystallization hinges on the precise control of several interdependent parameters. nih.govhamptonresearch.comhamptonresearch.com Optimizing these variables is crucial for maximizing purity, yield, and desirable crystal characteristics. nih.govnih.gov

Solvent Systems: The choice of solvent is critical. While pure water can be problematic, an ethanol-water mixed solvent system has been shown to be effective in controlling the crystallization process and preventing explosive nucleation. globethesis.com Another patented method utilizes a mixture of acetic acid or propionic acid and water, with a specific weight ratio of 1:0.05 to 3. google.com This system is effective for dissolving the crude 11-CUA before purification and subsequent crystallization. google.com

pH: As the basis for reactive crystallization, pH is a key parameter. Research has demonstrated that adjusting the final pH of the solution to a range of 6.0-6.2 is optimal for selectively crystallizing 11-CUA from an ethanol-water solvent. globethesis.com

Temperature: Temperature directly influences solubility and nucleation/growth kinetics. mdpi.com For the ethanol-water system, a crystallization temperature of 30-32°C has been identified as ideal. globethesis.com In a different process involving an acetic acid-water solvent, the solution was cooled to 5.5°C to induce crystallization and achieve a high recovery yield. google.com

Aging: An aging step after the addition of acid can promote the growth of larger, more uniform crystals, which improves the product's physical properties. globethesis.com

Through a single-factor experimental optimization using an ethanol-water system, the purity of this compound was increased from an initial 75% to approximately 94.5%. globethesis.com A subsequent recrystallization under the same optimized conditions further elevated the purity to 98.5% or higher. globethesis.com

Physicochemical Aspects of this compound Crystallization

A fundamental understanding of the physicochemical properties of this compound, particularly its solubility and crystal behavior, underpins the development of effective crystallization processes.

The solubility of this compound has been experimentally determined in several solvents using static analytical methods. acs.orgacs.org These studies are crucial for selecting appropriate solvents for crystallization. wikipedia.org The solubility is highly dependent on both the solvent type and the temperature. acs.orgacs.org

Throughout the studied temperature ranges, the mole fraction solubility of 11-CUA follows the order: cyclohexane (B81311) > n-hexane > water. acs.org The dissolution process in these solvents is endothermic, meaning solubility increases with temperature. acs.orgnih.gov The enthalpy of fusion (ΔfusH) and melting temperature (Tm) for 11-CUA have been measured at 38.33 kJ/mol and 329.85 K, respectively. acs.orgacs.orgresearchgate.net

The solubility data in various solvents can be correlated using thermodynamic models such as the Buchowski (λh) equation, Wilson, NRTL, and UNIQUAC models, with the Buchowski equation showing good agreement with experimental data. acs.orgacs.orgresearchgate.net

Below is a table summarizing the experimental mole fraction solubility (x) of this compound in three different solvents at various temperatures.

| Temperature (K) | Solubility (x) in Cyclohexane | Solubility (x) in n-Hexane | Solubility (x) in Water |

|---|---|---|---|

| 293.15 | 0.0195 | 0.0098 | 0.000031 |

| 298.15 | 0.0264 | 0.0132 | 0.000039 |

| 303.15 | 0.0351 | 0.0175 | 0.000049 |

| 308.15 | 0.0475 | 0.0234 | 0.000062 |

| 313.15 | 0.0635 | 0.0313 | 0.000078 |

| 318.15 | 0.0863 | 0.0421 | 0.000098 |

| 323.15 | 0.1169 | 0.0567 | 0.000124 |

| 328.15 | 0.1583 | 0.0763 | 0.000155 |

The use of ethanol-water mixtures as a solvent system is also noted for its ability to control the crystallization process. globethesis.com The solubility of various organic acids, including amino acids, is known to be significantly influenced by the composition of ethanol-water mixtures. nih.govnih.gov

Process parameters have a profound impact not only on purity but also on the physical characteristics of the final crystalline product, such as morphology, size, and fluidity. mdpi.comelectrochemsci.org These attributes are critical for downstream processing, including filtration, drying, storage, and transportation.

Research on the reactive crystallization of 11-CUA from an ethanol-water system showed that optimizing parameters such as solvent composition, final pH, temperature, and aging resulted in a product with a "fluffy appearance, light color, and good fluidity." globethesis.com This contrasts with the undesirable product characteristics that can result from uncontrolled or explosive nucleation. globethesis.com The control over these parameters helps in avoiding the formation of fine, agglomerated particles, which can lead to poor flowability and handling issues. mdpi.com General crystallization principles indicate that factors like cooling rate and stirring intensity also play a significant role in determining crystal shape and size distribution. mdpi.comsrce.hr

Applications of 11 Cyanoundecanoic Acid in Advanced Materials Science

Advanced Applications of 11-Cyanoundecanoic Acid Derivatives

The chemical versatility of this compound allows for its conversion into various derivatives with specialized applications.

Derivatives of this compound, specifically its phenylamides, have been synthesized and investigated as corrosion inhibitors for steel in acidic environments. researchgate.net These compounds function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosion process. researchgate.net The effectiveness of these inhibitors is influenced by the electronic properties of the substituents on the phenyl ring.

Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the molecular structure of these derivatives with their inhibition efficiency. researchgate.netkocaeli.edu.tr Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment, and other quantum chemical descriptors are calculated to predict their performance. researchgate.netkocaeli.edu.trresearcher.life Experimental studies involving weight loss methods and electrochemical measurements have confirmed the promising corrosion inhibition efficiencies of these synthesized compounds. researchgate.net For instance, tests conducted in 2 M HCl have shown that these inhibitors are effective, with optimal performance observed at specific concentrations and temperatures. researchgate.net

Table 1: Quantum Chemical Parameters and Inhibition Efficiency of this compound Phenylamide Derivatives

| Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) |

| N-phenyl-11-cyanoundecanamide | - | - | - | Varies with conditions |

| N-(4-methoxyphenyl)-11-cyanoundecanamide | - | - | - | Varies with conditions |

| N-(3-nitrophenyl)-11-cyanoundecanamide | - | - | - | Varies with conditions |

The adsorption of these inhibitor molecules onto the steel surface is a key aspect of their function. The presence of heteroatoms like nitrogen and oxygen, along with the π-electrons of the aromatic ring, facilitates this adsorption process. researchgate.net

Spectroscopic and Computational Investigations of 11 Cyanoundecanoic Acid and Its Derivatives

Spectroscopic Characterization (e.g., FT-IR, ¹H-NMR) of 11-Cyanoundecanoic Acid Derivativespressbooks.pub

The spectroscopic characterization of this compound and its derivatives is crucial for confirming their molecular structure and purity. Fourier-transform infrared (FT-IR) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy are two fundamental techniques employed for this purpose.

FT-IR Spectroscopy: The FT-IR spectrum of an this compound derivative will exhibit characteristic absorption bands corresponding to its key functional groups. A strong and sharp absorption peak is expected in the region of 2240-2260 cm⁻¹ due to the C≡N (nitrile) stretching vibration. The carboxylic acid group presents two distinct features: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, and a sharp, intense C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹. The long alkyl chain will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (rocking).

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides detailed information about the hydrogen environment within the molecule. For an this compound derivative, the acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet far downfield, often above 10 ppm. The methylene (B1212753) group adjacent to the nitrile group (–CH₂CN) is expected to appear as a triplet around 2.3-2.5 ppm. The methylene group alpha to the carbonyl group (–CH₂COOH) will also present as a triplet, typically in the range of 2.2-2.4 ppm. The remaining methylene protons of the long alkyl chain will form a complex multiplet signal in the upfield region, generally between 1.2 and 1.7 ppm.

Below is a table summarizing the expected characteristic spectroscopic data for this compound.

| Functional Group | FT-IR (cm⁻¹) | ¹H-NMR (ppm) |

| Nitrile (C≡N) | 2240-2260 | - |

| Carboxylic Acid (O-H) | 2500-3300 (broad) | >10 (broad singlet) |

| Carbonyl (C=O) | 1700-1725 | - |

| Methylene (α to CN) | - | 2.3-2.5 (triplet) |

| Methylene (α to COOH) | - | 2.2-2.4 (triplet) |

| Alkyl Chain (CH₂) | ~2850-2930 (stretch) | 1.2-1.7 (multiplet) |

Quantum Chemical Calculations on this compound Derivatives

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Studies (e.g., B3LYP/6-311G(d,p))pressbooks.pubspectroscopyeurope.comresearchgate.net

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecules like this compound and its derivatives. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with the 6-311G(d,p) basis set, is a widely used and reliable level of theory for such studies. This method provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. For instance, in a study on related 11-thiocyanatoundecanoic acid phenylamide derivatives, the B3LYP/6-311G(d,p) level of theory was successfully employed to calculate various molecular parameters.

Analysis of Molecular Orbital Energies (HOMO, LUMO, Energy Gap)pressbooks.pubspectroscopyeurope.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For derivatives of this compound, DFT calculations can precisely determine these orbital energies, providing valuable information about their electronic behavior.

Evaluation of Reactivity Descriptors (electronegativity, hardness, softness, chemical potential)pressbooks.pubspectroscopyeurope.com

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound derivatives. These descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract electrons in a chemical bond. It can be approximated as χ ≈ -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the escaping tendency of electrons from an equilibrium system.

These parameters provide a quantitative framework for comparing the reactivity of different derivatives and understanding their interaction with other chemical species.

The following table illustrates hypothetical calculated quantum chemical parameters for a derivative of this compound.

| Parameter | Value (eV) |

| EHOMO | -7.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 3.15 |

| Chemical Softness (S) | 0.317 |

| Chemical Potential (μ) | -4.35 |

Prediction of Adsorption Sitesspectroscopyeurope.com

For applications involving surface interactions, such as the formation of self-assembled monolayers, identifying the most probable adsorption sites is crucial. Computational methods, particularly the analysis of the molecule's electrostatic potential (MEP) and Fukui functions, can predict these sites. For this compound, the oxygen atoms of the carboxyl group and the nitrogen atom of the nitrile group are expected to be the primary sites for interaction with a metal surface due to their high electron density. DFT calculations can map the MEP, where regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack and thus favorable for adsorption onto a positively charged surface.

Correlation between Computational and Experimental Data in Research Involving 11-Cyanoundecanoic Acidspectroscopyeurope.com

A key aspect of modern chemical research is the synergy between theoretical calculations and experimental measurements. For this compound, this involves comparing the results from DFT calculations with data obtained from spectroscopic and surface analysis techniques.

For instance, the vibrational frequencies calculated using DFT can be correlated with the experimental FT-IR spectrum. While calculated frequencies are often systematically higher than experimental ones, applying a scaling factor can lead to excellent agreement, aiding in the precise assignment of spectral bands. Similarly, calculated ¹H-NMR chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to validate the proposed molecular structure.

In the context of surface adsorption, computational predictions of the most stable adsorption geometries and binding energies can be corroborated by experimental techniques like surface-enhanced infrared absorption spectroscopy (SEIRAS) or X-ray photoelectron spectroscopy (XPS). These experimental methods can provide information about the orientation of the adsorbed molecules and the nature of the chemical bonds formed with the surface, which can then be compared with the structures predicted by DFT. This integrated approach provides a more complete and reliable understanding of the behavior of this compound and its derivatives at the molecular level.

Emerging Research Areas and Future Directions for 11 Cyanoundecanoic Acid

Biotechnological and Enzymatic Routes to 11-Cyanoundecanoic Acid and Related Compounds

Conventional chemical synthesis often relies on harsh conditions and may produce significant waste. nih.gov In contrast, biotechnological and enzymatic approaches offer milder, more selective, and sustainable alternatives for producing specialty chemicals like this compound. nih.gov Research in this area is focused on harnessing the power of microorganisms and isolated enzymes to catalyze the formation of ω-cyano fatty acids.

A primary enzymatic strategy involves the selective hydrolysis of long-chain α,ω-dinitriles. Nitrilase enzymes (EC 3.5.5.1) are particularly promising as they can convert a nitrile group directly into a carboxylic acid in a single step. nih.gov Alternatively, a two-enzyme system consisting of a nitrile hydratase and an amidase can achieve the same transformation. nih.gov The key to producing this compound lies in the regioselectivity of the enzyme, which must hydrolyze only one of the two nitrile groups on a C12 dinitrile precursor. Microorganisms from the genus Rhodococcus have shown significant promise in the selective hydrolysis of dinitriles to produce cyano-carboxylic acids. elsevierpure.comresearchgate.net

The theoretical enzymatic conversion of dodecanedinitrile (B1670857) to this compound can be summarized as follows:

| Enzyme Class | Reactant | Product | Key Advantage |

| Nitrilase | Dodecanedinitrile | This compound | Single-step reaction |

| Nitrile Hydratase / Amidase | Dodecanedinitrile | This compound | Two-step sequential reaction |

Another forward-looking, though more complex, biotechnological avenue involves the genetic engineering of microorganisms, such as cyanobacteria. rsc.org These photosynthetic organisms have a robust metabolism for fatty acid synthesis. utexas.edu Future research could explore the possibility of engineering metabolic pathways to incorporate a nitrogen-containing functional group at the terminus of a growing fatty acid chain, potentially leading to a de novo biosynthesis route for long-chain ω-cyano fatty acids.

Advanced Spectroscopic and Analytical Techniques for this compound

The unambiguous characterization of this compound is crucial for its application and further study. A combination of advanced spectroscopic and analytical techniques is employed to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular structure.

¹H NMR: The proton spectrum would show characteristic signals for the methylene (B1212753) protons of the long alkyl chain. Protons adjacent to the carboxylic acid (α-protons, ~2.3 ppm) and the nitrile group (~2.4 ppm) would appear as distinct triplets, deshielded relative to the other methylene protons in the chain. libretexts.org The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield shift (10-12 ppm). libretexts.org

¹³C NMR: The carbon spectrum provides definitive evidence of the functional groups. The carbon of the nitrile group (C≡N) typically resonates in the range of δ 115–120 ppm. libretexts.orgoregonstate.edu The carbonyl carbon of the carboxylic acid appears further downfield, generally between δ 165–190 ppm. oregonstate.eduphiladelphia.edu.jo The remaining methylene carbons would have signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy is used to identify the key functional groups.

The nitrile group exhibits a sharp, characteristic stretching vibration (νC≡N) around 2250 cm⁻¹. libretexts.org

The carboxylic acid group is identified by a very broad O-H stretching band (νO-H) from approximately 3500 to 2500 cm⁻¹, which is a result of hydrogen bonding. spectroscopyonline.com The carbonyl stretch (νC=O) appears as a strong, sharp peak between 1730 and 1700 cm⁻¹. spectroscopyonline.com

Mass Spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern. Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used for the analysis of long-chain fatty acids. nih.gov The molecular weight of this compound is 211.30 g/mol . ncats.io High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

The table below summarizes the expected key spectroscopic data for this compound.

| Technique | Functional Group | Expected Signal/Peak |

| ¹³C NMR | Nitrile (-C≡N) | δ 115-120 ppm |

| Carboxylic Acid (-COOH) | δ 165-190 ppm | |

| ¹H NMR | Carboxylic Acid (-COOH ) | δ 10-12 ppm (broad singlet) |

| Methylene α to -COOH | ~δ 2.3 ppm (triplet) | |

| Methylene α to -C≡N | ~δ 2.4 ppm (triplet) | |

| IR Spectroscopy | Nitrile (-C≡N) | ~2250 cm⁻¹ (sharp stretch) |

| Carboxylic Acid (O-H) | 3500-2500 cm⁻¹ (broad stretch) | |

| Carboxylic Acid (C=O) | 1730-1700 cm⁻¹ (strong stretch) |

Chromatographic methods, such as gas chromatography (GC) after esterification and high-performance liquid chromatography (HPLC), are essential for assessing the purity of the compound and for its quantification in complex mixtures. taylorfrancis.comresearchgate.net

Theoretical Modeling of this compound Reactions and Interactions

Computational chemistry and theoretical modeling provide powerful insights into the behavior of molecules at the atomic level. For this compound, methods like Density Functional Theory (DFT) can be employed to understand its electronic structure, reactivity, and intermolecular interactions. nih.gov

Modeling can predict the molecule's geometric conformation, showing how the long alkyl chain might fold or align. DFT calculations can elucidate the distribution of electron density, highlighting the electrophilic nature of the nitrile and carboxylic carbons and the nucleophilic nature of the nitrogen and oxygen atoms. nih.gov This information is critical for predicting how the molecule will react with other chemical species.

Furthermore, theoretical models can simulate the interactions of this compound with surfaces or other molecules. For instance, modeling can predict how the carboxylic acid head group might adsorb onto a metal oxide surface, or how the nitrile tail group might coordinate with a metal ion. researchgate.net Such simulations are invaluable for designing self-assembled monolayers (SAMs) or new catalytic systems. By calculating parameters such as molecular electrostatic potential (MEP), theoretical models can also provide insights into properties like acidity (pKa) and the strength of hydrogen bonding, which governs how these molecules interact with each other and with solvents. researchgate.net

Potential Novel Applications in Specialized Fields of Chemistry

The unique bifunctional structure of this compound makes it a valuable building block, or monomer, for the synthesis of advanced materials. mdpi.com Its ability to present different chemical functionalities at opposite ends of a long, flexible spacer is particularly attractive in polymer and materials science.

One of the most promising applications is in the synthesis of specialty polyamides. The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). This transformation converts this compound into 12-aminododecanoic acid, a monomer used in the production of high-performance polymers like Nylon-12. This route, starting from a bifunctional nitrile-acid, represents an alternative synthetic pathway to established industrial processes. mdpi.comresearchgate.net

The general reaction scheme is as follows:

Monomer Synthesis: this compound → (Reduction) → 12-Aminododecanoic Acid

Polymerization: n (12-Aminododecanoic Acid) → (Polycondensation) → Polyamide-12 (Nylon-12) + n H₂O

Beyond polyamides, this compound can serve as a precursor for other bifunctional molecules. elsevierpure.com For example, the carboxylic acid can be modified to introduce other functionalities, while the nitrile group is retained for subsequent reactions. This makes it a versatile intermediate for creating molecules with precisely controlled architectures for applications in areas such as:

Surface Modification: Forming self-assembled monolayers on various substrates, where the carboxylic acid anchors the molecule to the surface and the terminal nitrile group can be used to tailor the surface properties or for further chemical attachment.

Cross-linking Agents: In polymer chemistry, it could be incorporated into a polymer backbone, with the nitrile groups available for subsequent cross-linking reactions to modify the material's mechanical or thermal properties.

Synthesis of Macrocycles: The two reactive ends of the molecule could potentially be used in high-dilution reactions to synthesize large ring structures (macrocycles), which are of interest in supramolecular chemistry and host-guest chemistry.

As research continues, the versatility of this compound as a molecular building block is expected to lead to the development of new materials with unique properties and functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.